Dibutylbis((1-oxoisodecyl)oxy)stannane
Description
Dibutylbis((1-oxoisodecyl)oxy)stannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two (1-oxoisodecyl)oxy substituents. Organotin compounds are widely used as stabilizers in polyvinyl chloride (PVC) formulations due to their ability to prevent thermal degradation during processing .
Properties
CAS No. |
85702-75-6 |
|---|---|
Molecular Formula |
C28H56O4Sn |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[dibutyl(8-methylnonanoyloxy)stannyl] 8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
XKILITIYNKWIPW-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dibutylbis((1-oxoisodecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Dibutylbis((1-oxoisodecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert it back to dibutyltin oxide and 1-oxoisodecanoic acid.
Substitution: It can undergo substitution reactions where the 1-oxoisodecyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Dibutylbis((1-oxoisodecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Research studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Investigations are ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various pharmaceutical agents.
Industry: It is employed in the production of polymers and as a stabilizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of Dibutylbis((1-oxoisodecyl)oxy)stannane involves its interaction with cellular components, leading to the disruption of microbial cell membranes. The compound’s organotin structure allows it to bind to thiol groups in proteins, inhibiting essential enzymatic functions. This results in the antimicrobial properties observed in various studies .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
The following table summarizes key structural, functional, and toxicological differences between Dibutylbis((1-oxoisodecyl)oxy)stannane and analogous compounds:
*Estimated based on molecular formulas of analogous compounds.
Structural and Functional Differences
- Alkyl Chain Length : The C10 chain in this compound may enhance compatibility with flexible PVC compared to longer-chain derivatives (e.g., C18 in P 94-133), which are bulkier and better suited for rigid foams . Shorter chains like C10 could reduce thermal stability but improve processability due to lower melting points.
- Substituent Effects: Butyl groups (vs. However, butyl derivatives are associated with higher toxicity than methyl analogs .
- Functional Groups : The acetyloxy group in introduces hydrolytic instability, making it less suitable for high-temperature applications compared to the oxoalkyl groups in this compound.
Toxicity and Regulatory Considerations
- Dibutyltin compounds generally exhibit higher acute toxicity (oral LD50 ~100–500 mg/kg) than dimethyltin derivatives . For example, (acetyloxy)dibutyl[(1-oxododecyl)oxy]stannane is classified for acute toxicity (H302) and respiratory irritation (H335) .
- The C10 chain may mitigate some ecological risks compared to longer hydrophobic chains (e.g., C18) .
Performance in PVC Stabilization
- Migration Resistance : Longer alkyl chains (e.g., C18 in ) reduce migration from PVC matrices, enhancing long-term stability. The C10 chain in this compound may require additional co-stabilizers for comparable performance.
- Thermal Stability : Shorter chains (C10–C12) decompose at lower temperatures, limiting their use in high-temperature processing. Dimethyl derivatives (e.g., ) show inferior stabilization efficiency compared to dibutyl analogs.
Q & A
Q. Table 1: Synthesis Parameters
| Component | Role | Optimal Conditions | Reference |
|---|---|---|---|
| Tributyltin hydride | Tin precursor | Anhydrous, 70°C | |
| 1-oxoisodecyl chloride | Acylating agent | 1.2:1 molar ratio to tin | |
| Tetrahydrofuran | Solvent | Dry, degassed |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Focus
Structural validation requires multi-technique analysis:
- NMR Spectroscopy : Sn NMR identifies tin coordination environments (δ 50–150 ppm for tetracoordinated Sn) .
- FT-IR : C=O stretching (~1740 cm) and Sn-O bonds (~650 cm) confirm ester linkages .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 575.45 for CHOSn) validate molecular weight .
Advanced Tip : Pair with X-ray crystallography for crystal structure elucidation, though challenges arise due to the compound’s viscosity.
How do conflicting toxicity data for this compound inform risk assessment in laboratory settings?
Advanced Research Focus
Discrepancies in toxicity classifications (e.g., OSHA vs. ECHA) necessitate mechanistic studies:
- In Vitro Models : Use HepG2 (liver) or HEK293 (kidney) cell lines to assess organ-specific toxicity. EC values correlate with mitochondrial dysfunction .
- Contradiction Analysis : Variability may stem from impurities (e.g., residual tributyltin) or hydrolysis byproducts. Quantify degradation products via HPLC-MS .
Q. Table 2: Toxicity Classifications
| Source | Hazard Class | Reference |
|---|---|---|
| OSHA (GHS) | Acute Toxicity (Oral, Cat. 4) | |
| ECHA | Respiratory Irritant (Cat. 3) |
What computational approaches predict the catalytic activity of this compound in esterification reactions?
Advanced Research Focus
Density Functional Theory (DFT) simulations model reaction pathways:
- Active Sites : Tin centers facilitate nucleophilic acyl substitution.
- Solvent Effects : Simulate polarity effects (e.g., toluene vs. DMF) on transition-state energy barriers .
- Validation : Compare computed activation energies (~25–35 kcal/mol) with experimental kinetic data.
Methodology : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for tin atoms and LANL2DZ for relativistic effects.
How can researchers mitigate hydrolysis of this compound during long-term storage?
Basic Research Focus
Hydrolysis produces dibutyltin oxides and carboxylic acids, altering reactivity:
- Stabilizers : Add 0.1–0.5% antioxidants (e.g., BHT) to inhibit radical degradation .
- Storage Conditions : Argon-purged containers, –20°C, desiccants (silica gel).
- Monitoring : Periodic FT-IR to detect Sn-OH bonds (~3200 cm) .
What are the environmental degradation pathways of this compound, and how are its metabolites detected?
Advanced Research Focus
Photolysis and biodegradation studies reveal:
- Primary Metabolites : Dibutyltin oxide and isodecanoic acid.
- Analytical Methods : GC-MS with derivatization (e.g., BSTFA for tin species) .
- Ecotoxicology : Use Daphnia magna assays to evaluate aquatic toxicity (LC ~ 1–5 mg/L) .
How does the steric bulk of the 1-oxoisodecyl group influence the reactivity of this compound compared to analogs?
Advanced Research Focus
Comparative studies with shorter-chain analogs (e.g., dibutyltin dilaurate) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
